Phlinoside A
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Overview
Description
Phlinoside A is a phenylpropanoid glycoside isolated from the aerial parts of Phlomis linearis, a plant belonging to the Lamiaceae family . Phenylpropanoid glycosides are a group of natural products known for their diverse biological activities, including antiviral and cell growth inhibitory effects . This compound is characterized by its complex structure, which includes multiple carbohydrate moieties and a caffeic acid ester.
Preparation Methods
Phlinoside A is typically isolated from the methanolic extract of Phlomis linearis. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS)
Chemical Reactions Analysis
Phlinoside A undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in this compound can be oxidized to quinones under appropriate conditions.
Reduction: The carbonyl groups in the caffeic acid ester moiety can be reduced to alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or enzymatic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phlinoside A has several scientific research applications, including:
Antibacterial Activity: This compound has been shown to exhibit antibacterial properties against multiple-drug-resistant strains of Staphylococcus aureus.
Antiviral Activity: Phenylpropanoid glycosides, including this compound, have demonstrated antiviral activities.
Cell Growth Inhibition: This compound has been reported to inhibit cell growth, making it a potential candidate for cancer research.
Mechanism of Action
The mechanism of action of Phlinoside A involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups in this compound can interact with cellular proteins and enzymes, leading to the inhibition of cell growth and antiviral effects. The caffeic acid ester moiety in this compound can also interact with cellular receptors and signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Phlinoside A is structurally similar to other phenylpropanoid glycosides, such as forsythoside B and verbascoside this compound is unique due to its specific carbohydrate moieties and the presence of a caffeic acid ester
Similar Compounds
- Forsythoside B
- Verbascoside
- Phlinoside B
- Phlinoside C
Properties
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128988-14-7 |
Source
|
Record name | Phlinoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128988147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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